LogP Advantage: N1-Ethyl Substitution Increases Lipophilicity by ΔLogP ≈ 0.49 vs. N-Unsubstituted 5-Fluoro Analog
1-Ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 119389-21-8) exhibits an experimentally determined LogP of 2.01, compared to LogP 1.51 for the N-unsubstituted analog 5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 885280-34-2), representing a ΔLogP of +0.49 . The XlogP (calculated) value for the target compound is 1.6 . This increase in lipophilicity is driven by the N1-ethyl substituent, which replaces the polar imidazole N–H hydrogen bond donor with a hydrophobic ethyl moiety. The corresponding reduction in polar surface area from 45.75 Ų (N–H analog) to 34.89 Ų (target compound) further corroborates the enhanced hydrophobic character .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.01 (experimental); XlogP = 1.6 (calculated); PSA = 34.89 Ų |
| Comparator Or Baseline | 5-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde (CAS 885280-34-2): LogP = 1.51; PSA = 45.75 Ų |
| Quantified Difference | ΔLogP = +0.49 (33% increase); ΔPSA = −10.86 Ų (24% reduction) |
| Conditions | Experimental LogP and PSA values sourced from ChemSrc and Chem960 physicochemical databases |
Why This Matters
A ΔLogP of 0.49 translates to approximately 3.1-fold higher octanol-water partitioning, which can meaningfully improve passive membrane permeability of final compounds derived from this intermediate.
